

Senaparib's Efficacy Across Diverse Solid Tumors: A Comparative Analysis

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Compound of Interest

Compound Name: Senaparib

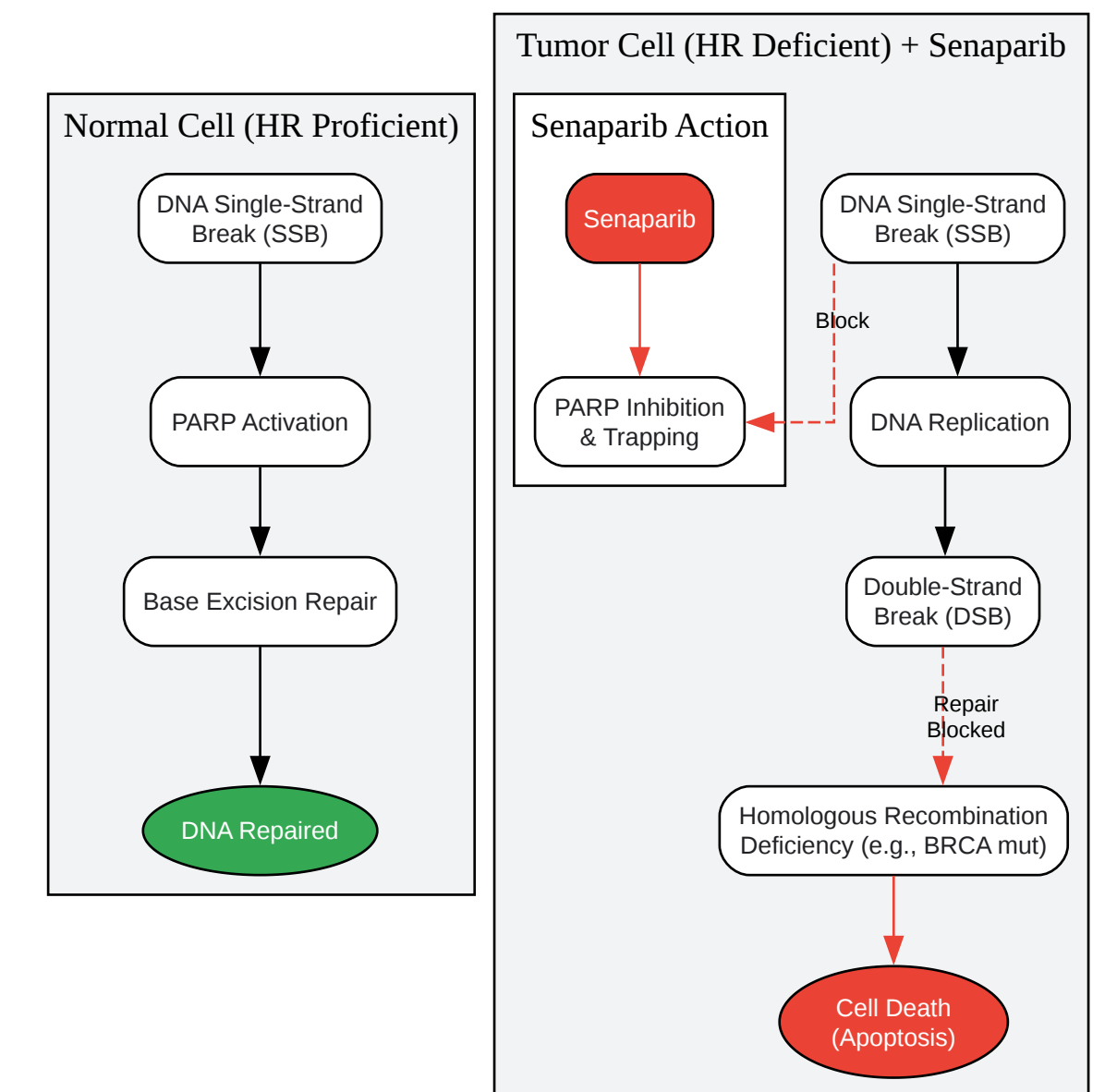
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Senaparib (IMP4297) is a potent, orally available inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2, enzymes critical for DNA single-strand break repair.[1][2][3] Its mechanism of action, which leverages the concept of synthetic lethality in tumors with deficiencies in other DNA repair pathways like homologous recombination, has shown significant promise in clinical trials.[4][5] This guide provides a comparative overview of **Senaparib**'s efficacy, supported by data from key clinical studies across various solid tumors, including advanced ovarian cancer, small cell lung cancer, and a basket of other advanced solid malignancies.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Senaparib selectively binds to PARP1 and PARP2, preventing them from repairing DNA single-strand breaks (SSBs) through the base excision repair pathway.[1][4] The accumulation of unrepaired SSBs leads to the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs can be efficiently repaired through the homologous recombination (HR) pathway. However, in cancer cells with mutations in genes like BRCA1 or BRCA2 that render them homologous recombination deficient (HRD), these DSBs cannot be accurately repaired. This leads to genomic instability and, ultimately, cancer cell death—a phenomenon known as synthetic lethality.[4][5]



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